![molecular formula C20H42Cl2Si B14259548 Dichlorobis[(3S)-3,7-dimethyloctyl]silane CAS No. 226986-85-2](/img/structure/B14259548.png)
Dichlorobis[(3S)-3,7-dimethyloctyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis[(3S)-3,7-dimethyloctyl]silane is an organosilicon compound with the molecular formula C20H42Cl2Si It consists of a silicon atom bonded to two chlorine atoms and two (3S)-3,7-dimethyloctyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[(3S)-3,7-dimethyloctyl]silane typically involves the reaction of silicon tetrachloride with (3S)-3,7-dimethyloctanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
SiCl4+2(3S)-3,7-dimethyloctanol→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Dichlorobis[(3S)-3,7-dimethyloctyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds are hydrolyzed to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation and Reduction: The products include silanols and silanes, respectively.
科学的研究の応用
Dichlorobis[(3S)-3,7-dimethyloctyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: The compound can be used to modify surfaces for biological assays and immobilization of biomolecules.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of Dichlorobis[(3S)-3,7-dimethyloctyl]silane involves the interaction of its silicon center with various substrates. The silicon-chlorine bonds are reactive and can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The (3S)-3,7-dimethyloctyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- Dichlorobis(2-ethylhexyl)silane
- Dichlorobis(3,7-dimethyloctyl)silane
Uniqueness
Dichlorobis[(3S)-3,7-dimethyloctyl]silane is unique due to the presence of the (3S)-3,7-dimethyloctyl groups, which provide specific steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar silanes.
特性
CAS番号 |
226986-85-2 |
|---|---|
分子式 |
C20H42Cl2Si |
分子量 |
381.5 g/mol |
IUPAC名 |
dichloro-bis[(3S)-3,7-dimethyloctyl]silane |
InChI |
InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m0/s1 |
InChIキー |
JVIUIZIGLKDYDR-PMACEKPBSA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)CC[Si](CC[C@@H](C)CCCC(C)C)(Cl)Cl |
正規SMILES |
CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

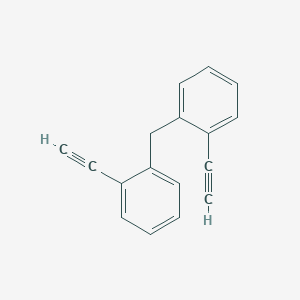
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)

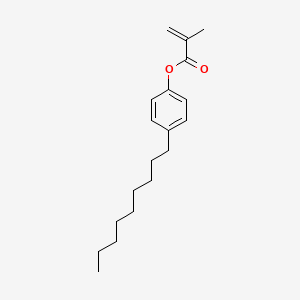
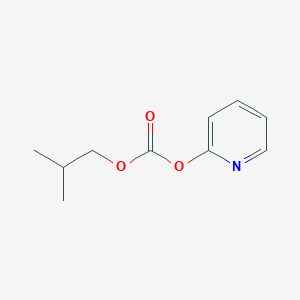
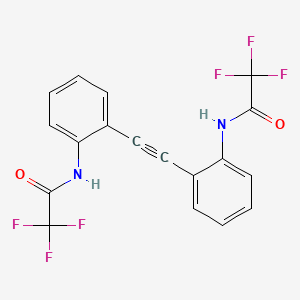
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
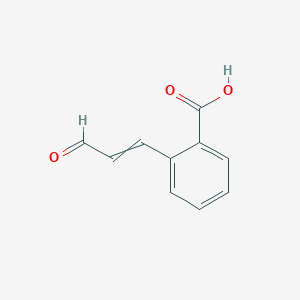
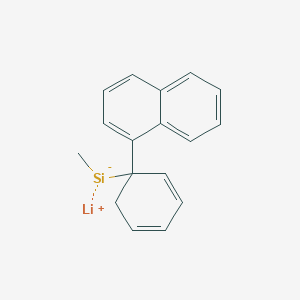


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
